molecular formula C5H6ClN3O B13659856 (2-Amino-4-chloropyrimidin-5-yl)methanol

(2-Amino-4-chloropyrimidin-5-yl)methanol

Cat. No.: B13659856
M. Wt: 159.57 g/mol
InChI Key: SDRRHFMRYAMHRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloropyrimidin-5-yl)methanol typically involves the reaction of 2-amino-4-chloropyrimidine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-4-chloropyrimidin-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of (2-Amino-4-chloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-chloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

(2-amino-4-chloropyrimidin-5-yl)methanol

InChI

InChI=1S/C5H6ClN3O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H2,7,8,9)

InChI Key

SDRRHFMRYAMHRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)CO

Origin of Product

United States

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